molecular formula C17H26N2O4 B14225726 Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl- CAS No. 825634-78-4

Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-

Cat. No.: B14225726
CAS No.: 825634-78-4
M. Wt: 322.4 g/mol
InChI Key: OBMFMMYUTYRFJR-UHFFFAOYSA-N
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Description

Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a furan and a pyrimidine ring, which imparts unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-d]pyrimidin-2(3H)-one derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents like ethanol, acetonitrile, and the use of catalysts like potassium carbonate and potassium iodide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of furo[2,3-d]pyrimidin-2(3H)-one derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives act as microtubule depolymerizing agents, inhibiting tubulin assembly and thereby exerting antitumor effects . The molecular targets and pathways involved in these actions are often related to the compound’s ability to interfere with cellular processes such as cell division and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to furo[2,3-d]pyrimidin-2(3H)-one include:

Uniqueness

Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl- stands out due to its unique combination of a furan and pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields highlight its versatility and importance in scientific research.

Properties

CAS No.

825634-78-4

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

3-(2-hydroxyethoxymethyl)-6-octylfuro[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C17H26N2O4/c1-2-3-4-5-6-7-8-15-11-14-12-19(13-22-10-9-20)17(21)18-16(14)23-15/h11-12,20H,2-10,13H2,1H3

InChI Key

OBMFMMYUTYRFJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)COCCO

Origin of Product

United States

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